
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- is a specialized organosilicon compound. This compound is characterized by the presence of a silane group bonded to a carboxamide functional group, with additional methoxymethyl and tetramethyl substituents. Organosilicon compounds like this one are known for their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- typically involves the reaction of a silane precursor with a carboxamide derivative. One common method is the reaction of trimethylsilyl chloride with N-methoxymethyl-N-methylcarbamoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various substituted silanecarboxamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, potentially altering their function. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing biological processes at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Silanecarboxamide, N-methyl-N,1,1,1-tetramethyl-: Lacks the methoxymethyl group, resulting in different reactivity and applications.
Silanecarboxamide, N-(ethoxymethyl)-N,1,1,1-tetramethyl-: Contains an ethoxymethyl group instead of methoxymethyl, leading to variations in chemical behavior.
Uniqueness
Silanecarboxamide, N-(methoxymethyl)-N,1,1,1-tetramethyl- is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
335344-28-0 |
|---|---|
Fórmula molecular |
C7H17NO2Si |
Peso molecular |
175.30 g/mol |
Nombre IUPAC |
N-(methoxymethyl)-N-methyl-1-trimethylsilylformamide |
InChI |
InChI=1S/C7H17NO2Si/c1-8(6-10-2)7(9)11(3,4)5/h6H2,1-5H3 |
Clave InChI |
JXZWUZKWUWSVEU-UHFFFAOYSA-N |
SMILES canónico |
CN(COC)C(=O)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


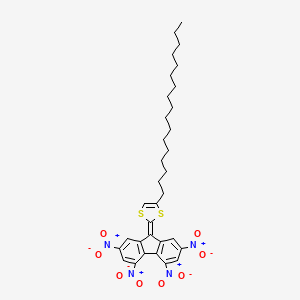
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)

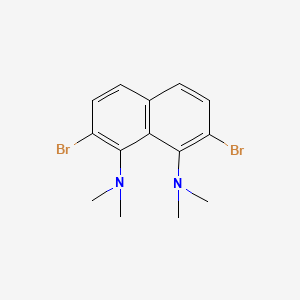

![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
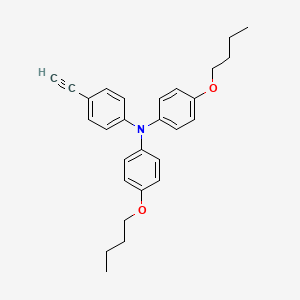
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
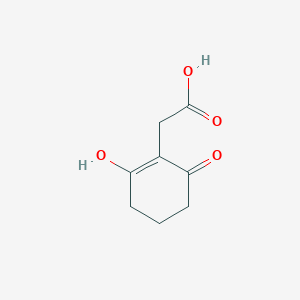
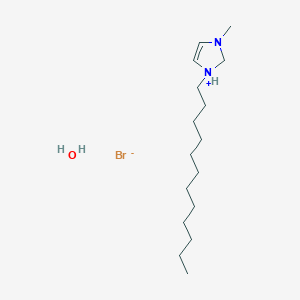
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)

